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molecular formula C7H4Cl2O3 B8617445 2,5-Dichloro-3-hydroxybenzoic acid

2,5-Dichloro-3-hydroxybenzoic acid

Cat. No. B8617445
M. Wt: 207.01 g/mol
InChI Key: RACHNQRBLHENME-UHFFFAOYSA-N
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Patent
US05391541

Procedure details

To a flask containing 1100 mL of water was added 97.20 grams (2.43 moles) of sodium hydroxide. When the sodium hydroxide was completely dissolved, 51.34 grams (0.162 mole) of 2,5-dichloro-3-iodobenzoic acid was added, turning the solution black. To this black solution was added 26.29 grams (0.105 mole) of copper(II) sulfate pentahydrate. The reaction mixture was heated to 100° C. and maintained at this temperature for three hours. At the-conclusion of this period, the reaction mixture was cooled in an icewater bath and then acidified with concentrated hydrochloric acid. This mixture was extracted with ethyl acetate, and the extract was washed four times with water and once with a saturated aqueous solution of sodium chloride. The extract was dried over anhydrous sodium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving 21.79 grams of 2,5-dichloro-3-hydroxybenzoic acid as a black solid.
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.34 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.29 g
Type
catalyst
Reaction Step Five
Name
Quantity
1100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[C:12](I)=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O>[Cl:3][C:4]1[C:12]([OH:1])=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
97.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
51.34 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1I)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
26.29 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Six
Name
Quantity
1100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for three hours
Duration
3 h
WAIT
Type
WAIT
Details
At the-conclusion of this period
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an icewater bath
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.79 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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